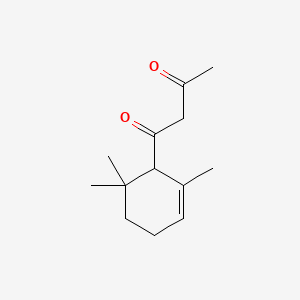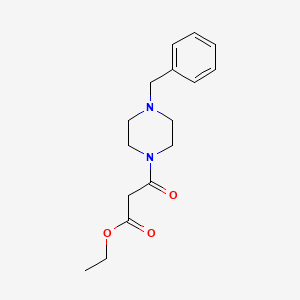![molecular formula C7H14O4 B8697612 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol CAS No. 83490-15-7](/img/structure/B8697612.png)
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is an organic compound with the molecular formula C7H14O4. It is known for its unique structure, which includes a 1,3-dioxolane ring and an ethoxyethanol group. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol typically involves the reaction of 1,3-dioxolane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The 1,3-dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-2-ethanol: Similar structure but lacks the ethoxyethanol group.
2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol: Contains a similar ethoxyethanol group but with additional methoxy groups.
2-(1,3-Dioxolan-2-yl)furan: Contains a 1,3-dioxolane ring but with a furan group instead of an ethoxyethanol group.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is unique due to its combination of a 1,3-dioxolane ring and an ethoxyethanol group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
83490-15-7 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxolan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H14O4/c8-2-4-9-3-1-7-10-5-6-11-7/h7-8H,1-6H2 |
Clé InChI |
RHLBPAKKUQILTE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)
![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)


